2-(1,4-diazepan-1-yl)-N,6-dimethylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,4-Diazepan-1-yl)-N,6-dimethylpyrimidin-4-amine is a heterocyclic compound that features a diazepane ring fused to a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-diazepan-1-yl)-N,6-dimethylpyrimidin-4-amine typically involves the formation of the diazepane ring followed by its attachment to the pyrimidine core. One common method involves the reductive amination of a suitable aminoketone precursor using imine reductase enzymes . This method is advantageous due to its high enantioselectivity and efficiency.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of catalytic hydrogenation and other techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1,4-Diazepan-1-yl)-N,6-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution can introduce alkyl or acyl groups onto the pyrimidine ring.
Scientific Research Applications
2-(1,4-Diazepan-1-yl)-N,6-dimethylpyrimidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound can be used in the study of enzyme interactions and as a ligand in binding studies.
Mechanism of Action
The mechanism of action of 2-(1,4-diazepan-1-yl)-N,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of Rho-associated kinase, affecting cellular processes such as smooth muscle contraction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,4-Diazepan-1-yl)-6-isopropyl-4-pyrimidinol
- 2-([1,4]diazepan-1-yl)-3-(2-butyn-1-yl)-5-[(4-methyl-quinazolin-2-yl)methyl]-3,5-dihydro-imidazo[4,5-d]pyridazin-4-one
Uniqueness
2-(1,4-Diazepan-1-yl)-N,6-dimethylpyrimidin-4-amine is unique due to its specific structural features, which confer distinct biological activities. Its combination of a diazepane ring with a pyrimidine core allows for specific interactions with molecular targets that are not possible with other similar compounds .
Properties
Molecular Formula |
C11H19N5 |
---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
2-(1,4-diazepan-1-yl)-N,6-dimethylpyrimidin-4-amine |
InChI |
InChI=1S/C11H19N5/c1-9-8-10(12-2)15-11(14-9)16-6-3-4-13-5-7-16/h8,13H,3-7H2,1-2H3,(H,12,14,15) |
InChI Key |
GBQIISCUZATHDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCNCC2)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.